molecular formula C15H20ClN3O B039563 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone CAS No. 113225-73-3

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone

Cat. No.: B039563
CAS No.: 113225-73-3
M. Wt: 293.79 g/mol
InChI Key: DJOPBUDVQMKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythromycin acistrate involves the esterification of erythromycin with acetic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods: Industrial production of erythromycin acistrate follows a similar synthetic route but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by its chemical modification to form erythromycin acistrate. The final product is then purified and formulated into various dosage forms .

Chemical Reactions Analysis

Types of Reactions: Erythromycin acistrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Erythromycin acistrate has a wide range of applications in scientific research, including:

Properties

CAS No.

113225-73-3

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

8-methyl-3-(4-methylpiperazin-1-yl)-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C15H19N3O.ClH/c1-11-4-3-5-12-10-13(15(19)16-14(11)12)18-8-6-17(2)7-9-18;/h3-5,10H,6-9H2,1-2H3,(H,16,19);1H

InChI Key

DJOPBUDVQMKZGE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl

Synonyms

8-methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone
OPC 88117
OPC-88117

Origin of Product

United States

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